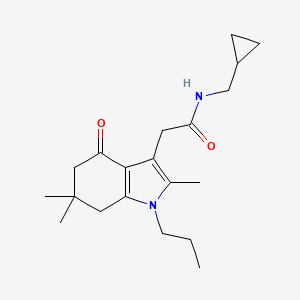![molecular formula C18H23NO4 B5151226 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMDA and is known for its unique properties that make it suitable for use in different laboratory experiments.
Mechanism of Action
The mechanism of action of BMDA is not fully understood, but it is believed to interact with specific targets in cells, leading to various biochemical and physiological effects. BMDA has been shown to affect the activity of enzymes and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
BMDA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. BMDA has also been shown to affect the activity of ion channels, leading to changes in the membrane potential of cells.
Advantages and Limitations for Lab Experiments
BMDA has several advantages for use in laboratory experiments. It is easy to synthesize, and its fluorescent properties make it suitable for use in imaging studies. However, BMDA has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the use of BMDA in scientific research. One potential direction is the development of new compounds based on the structure of BMDA with potential biological activity. Another direction is the use of BMDA in the development of new imaging techniques for studying cellular membranes. Additionally, the potential use of BMDA as a sensor for detecting metal ions in biological samples is an area of future research.
Conclusion:
In conclusion, BMDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMDA have been discussed in this paper. Further research is needed to fully understand the potential of BMDA in various fields and to develop new compounds based on its structure.
Synthesis Methods
The synthesis of BMDA involves the reaction of 7-hydroxy-4-butyryl-8-methylcoumarin with N,N-dimethylacetamide in the presence of a catalyst. The reaction takes place under specific conditions, and the product is obtained after purification and characterization using different analytical techniques.
Scientific Research Applications
BMDA has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for imaging cell membranes and as a sensor for detecting metal ions. BMDA has also been used in the synthesis of new compounds with potential biological activity.
properties
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-5-6-7-13-10-17(21)23-18-12(2)15(9-8-14(13)18)22-11-16(20)19(3)4/h8-10H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNPNFNPVXDAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)

![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)

![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)